2-(butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Lipophilicity Drug-likeness Membrane permeability

2-(Butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 669750-44-1, PubChem CID is a synthetic dihydroquinazolinone bearing an n-butylamino substituent at C-2 and an ortho-chlorophenyl group at C-7 of the partially saturated 7,8-dihydroquinazolin-5(6H)-one core. Its computed physicochemical profile includes an XLogP3 of 3.9, a topological polar surface area (TPSA) of 54.9 Ų, a molecular weight of 329.8 g/mol, a single hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C18H20ClN3O
Molecular Weight 329.8 g/mol
Cat. No. B11577664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC18H20ClN3O
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H20ClN3O/c1-2-3-8-20-18-21-11-14-16(22-18)9-12(10-17(14)23)13-6-4-5-7-15(13)19/h4-7,11-12H,2-3,8-10H2,1H3,(H,20,21,22)
InChIKeyNGWPVZCTNODIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one: Physicochemical Identity and Scaffold Context for Procurement Decisions


2-(Butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 669750-44-1, PubChem CID 3575802) is a synthetic dihydroquinazolinone bearing an n-butylamino substituent at C-2 and an ortho-chlorophenyl group at C-7 of the partially saturated 7,8-dihydroquinazolin-5(6H)-one core [1]. Its computed physicochemical profile includes an XLogP3 of 3.9, a topological polar surface area (TPSA) of 54.9 Ų, a molecular weight of 329.8 g/mol, a single hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound belongs to a scaffold class that has yielded inhibitors of p38α MAP kinase (IC50 = 14 nM for optimized analogs) [2], monoamine oxidase B (MAO-B) with Ki values in the nanomolar range [3], adenylyl cyclase type V (IC50 = 8.3 µM for NKY80) , and 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (IC50 values down to 0.5 µM) [4]. However, no published bioassay data are currently available for this specific compound in PubChem or the primary literature; its differentiation therefore rests on structural and physicochemical comparisons with the closest analogs.

Why 2-(Butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Replaced by Generic Dihydroquinazolinone Analogs Without Risk of Phenotypic Divergence


The dihydroquinazolinone scaffold exhibits extreme sensitivity to substitution pattern: moving a chloro substituent from ortho to para, replacing the n-butylamino with phenylamino or cyclopentylamino, or altering the C-7 aryl group can shift the biological target profile entirely. In the MAO-B series, 2-(phenylamino) substitution is essential for nanomolar potency, while 2-(alkylamino) analogs lose activity [1]. In the p38α series, optimization of the C-5 phenyl and C-7 piperidinyl substituents was required to achieve IC50 values of 10 nM in whole blood [2]. In the ACC synthase inhibitor series, a 7-(4-methoxyphenyl)-2-(phenylamino) derivative showed an IC50 of 0.5 µM, whereas a 2-(cyclopentylamino)-7-(4-methylphenyl) analog required 1.4 µM [3]. The ortho-chlorophenyl group of the target compound introduces both steric and electronic features—including a halogen bond acceptor, increased lipophilicity (XLogP3 = 3.9), and a chiral center at C-7—that are absent in the unsubstituted phenyl analog (XLogP3 ≈ 3.1 estimated) [4]. These differences are not cosmetic: they predictably alter membrane partitioning, metabolic stability, and target binding, making generic substitution unjustifiable without experimental confirmation.

Quantitative Differentiation Evidence for 2-(Butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one Against the Closest Structural Analogs


Lipophilicity Differentiation: Ortho-Chlorophenyl vs. Unsubstituted Phenyl at C-7

The ortho-chlorophenyl substituent at C-7 raises the computed XLogP3 of the target compound to 3.9, compared with an estimated XLogP3 of approximately 3.1 for the des-chloro analog 2-(butylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one [1]. This ΔlogP of ~0.8 log units corresponds to a roughly 6.3-fold increase in octanol-water partition coefficient. In drug discovery, a logP shift of this magnitude is sufficient to alter membrane permeability, plasma protein binding, and CYP-mediated metabolic clearance [2]. The ortho-chloro group additionally introduces steric hindrance around the C-7 chiral center, which may restrict rotational freedom of the aryl ring relative to the des-chloro analog, potentially affecting target binding conformation.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Hydrogen Bond Donor Count vs. NKY80 (AC5 Inhibitor)

The target compound has a TPSA of 54.9 Ų and one hydrogen bond donor (HBD). In comparison, NKY80 (2-amino-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one), a known adenylyl cyclase type V inhibitor, has a TPSA of approximately 68 Ų and 2 HBDs (one from the 2-amino group and one from the furan oxygen) [1]. TPSA values below 60 Ų and HBD count ≤1 are associated with improved CNS penetration potential according to the widely used cutoff criteria (TPSA < 90 Ų for blood-brain barrier penetration, with optimal CNS drugs averaging TPSA ~40–60 Ų) [2]. The target compound's lower HBD count and TPSA, combined with its moderate lipophilicity, place it in a physicochemical space distinct from NKY80 and more favorable for passive membrane diffusion.

TPSA Hydrogen bonding CNS penetration Oral bioavailability

Chiral Center at C-7: Stereochemical Differentiation from Achiral Dihydroquinazolinones

The target compound possesses one undefined stereocenter at C-7 (the carbon bearing the 2-chlorophenyl substituent), as confirmed by PubChem [1]. This contrasts with achiral dihydroquinazolinones such as 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one or compounds with symmetric C-7 substitution. In the MAO-B inhibitor series reported by Di Paolo et al. (2025), the most potent and selective compounds all contain a chiral center at the equivalent position, and enantiomeric separation yielded differential MAO-B vs. MAO-A selectivity [2]. The presence of a single enantiomer versus a racemate can produce >10-fold differences in potency and selectivity, as demonstrated in the dihydroquinazolinone p38α series where (R) and (S) enantiomers showed divergent IC50 values [3]. The target compound is typically supplied as a racemate; procurement of enantiopure material requires chiral chromatography and adds cost but may be essential for target-specific screening campaigns.

Stereochemistry Chiral resolution Enantioselective activity

Physicochemical Drug-Likeness vs. Leading Dihydroquinazolinone p38α Inhibitor (Compound 15i)

Compared with compound 15i, the optimized p38α dihydroquinazolinone inhibitor (MW 465, oral bioavailability F = 68% in rat, whole blood TNFα IC50 = 10 nM) reported by Stelmach et al. [1], the target compound has a lower molecular weight (329.8 vs. ~465 Da), fewer hydrogen bond acceptors (4 vs. ~7), and lower TPSA (54.9 vs. ~90 Ų). These differences place the target compound closer to 'lead-like' or 'fragment-like' chemical space rather than 'drug-like' space, suggesting it may serve better as a starting scaffold for fragment-based or lead optimization campaigns. The target compound's Rule-of-5 compliance (MW < 500, XLogP3 < 5, HBD = 1 < 5, HBA = 4 < 10) and lower complexity (complexity score 406 vs. >700 for 15i) [2] make it more synthetically tractable for parallel library synthesis.

Drug-likeness Oral bioavailability Lead-likeness Fragment-based screening

High-Confidence Application Scenarios for 2-(Butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one Based on Quantitative Differentiation Evidence


Fragment-Based or Lead-Like Library Design Targeting Intracellular and CNS Proteins

With TPSA = 54.9 Ų, HBD = 1, XLogP3 = 3.9, and MW = 329.8 Da, the compound occupies lead-like chemical space favorable for passive membrane diffusion and potential blood-brain barrier penetration [1]. Its ortho-chlorophenyl group provides a halogen bond acceptor and a vector for further substitution (e.g., Suzuki coupling at the chloro position), while the butylamino side chain offers a handle for alkylation or acylation [2]. The chiral C-7 center enables enantiomer-specific SAR exploration, which is critical for CNS targets where stereochemistry often dictates receptor subtype selectivity [3]. Researchers building dihydroquinazolinone-focused libraries for kinase, MAO, or GPCR screening should prioritize this scaffold over achiral, more hydrophilic analogs when intracellular or CNS target engagement is required.

Comparative Selectivity Profiling Against Dihydroquinazolinone Scaffolds with Known Polypharmacology (MAO-B, p38α, AC5)

The closest published dihydroquinazolinone series (MAO-B inhibitors with Ki in nanomolar range, p38α inhibitors with IC50 = 14 nM, AC5 inhibitor NKY80 with IC50 = 8.3 µM, ACC synthase inhibitors with IC50 = 0.5–1.4 µM) [1] establish a multi-target activity landscape for this scaffold class. The target compound's structural uniqueness—combining a 2-(n-butylamino) group with a 7-(2-chlorophenyl) substituent—differentiates it from all published chemotypes. This makes it a valuable probe for selectivity profiling: testing this compound alongside known dihydroquinazolinone inhibitors can reveal whether the butylamino/ortho-chlorophenyl combination biases activity toward a specific target or produces a novel polypharmacology profile. Procurement for broad-panel screening (kinase panel, GPCR panel, or safety panel) is warranted to establish its selectivity fingerprint.

Enantiomer-Specific Activity Screening to Identify Stereochemistry-Dependent Target Engagement

The undefined stereocenter at C-7, confirmed by PubChem [1], represents both a liability (if racemate produces confounding results) and an opportunity. In the MAO-B series, enantiomer separation revealed differential MAO-B vs. MAO-A selectivity [2]; in the p38α series, enantiomers showed divergent IC50 values [3]. Procurement of the racemate for initial screening, followed by chiral resolution (e.g., chiral HPLC or supercritical fluid chromatography) and re-testing of isolated enantiomers, can identify whether one enantiomer accounts for all target activity. This step is essential before advancing the compound into in vivo pharmacology or lead optimization, and the compound's single stereocenter makes chiral separation experimentally straightforward compared to analogs with multiple stereocenters.

Structure-Activity Relationship (SAR) Exploration via C-7 Aryl and C-2 Amino Diversification

The target compound serves as a central scaffold for SAR studies because both the C-2 butylamino and C-7 ortho-chlorophenyl groups are amenable to further synthetic elaboration. The ortho-chloro substituent can be exploited for nucleophilic aromatic substitution, Buchwald-Hartwig amination, or Suzuki-Miyaura cross-coupling, enabling systematic variation of the C-7 aryl group [1]. The C-2 butylamino group can be dealkylated or replaced with other amines to probe the effect of alkyl chain length and branching on target binding. The BRENDA database shows that closely related dihydroquinazolinones with varied C-2 and C-7 substituents exhibit IC50 values spanning three orders of magnitude (0.5 µM to 1.4 mM) against ACC synthase [2], demonstrating that dual-site SAR exploration around this scaffold can produce broad dynamic range in potency assays.

Quote Request

Request a Quote for 2-(butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.